2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-5-6(4-10-11)2-7(3-9)8(12)13/h2,4-5H,1H3,(H,12,13)/b7-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHBDTXUDSOMKD-FARCUNLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the reaction of a suitable pyrazole derivative with a cyanoacetic acid derivative. One common method is the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with cyanoacetic acid in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include pyrazole-cyano hybrids and cyanoenolic acid derivatives.
Structural Analogues
Notes:
- Pyrazole vs.
- Carboxylic Acid vs. Ester : The free acid group improves water solubility but reduces thermal stability relative to ester derivatives .
Research Findings and Limitations
- Crystallography: Structural analysis of similar compounds (e.g., ) often employs SHELX software for refinement .
- Biological Data : While pyrazole-containing analogs in and pyrrole derivatives in suggest antimicrobial or fluorescent applications, the target compound’s specific bioactivity remains uncharacterized in the literature reviewed.
Biological Activity
2-Cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known as (E)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enoic acid, is a compound that belongs to the pyrazole family. Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C8H7N3O2
SMILES: CN1C=C(C=N1)/C=C(\C#N)/C(=O)O
InChIKey: MMHBDTXUDSOMKD-FARCUNLSSA-N
The compound features a cyano group and a pyrazole ring, which contribute to its reactivity and biological profile. The structural characteristics allow it to interact with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can alter biochemical pathways involved in disease processes.
- Antioxidant Activity: Some studies suggest that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.
- Cell Proliferation Modulation: There is evidence that this compound can influence cell growth and apoptosis, making it a candidate for cancer therapy.
Biological Activity Overview
Anticancer Activity
In a study published in MDPI, various pyrazole derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast and colon cancer cells .
Enzyme Inhibition
Another research highlighted the compound's effectiveness in inhibiting α-glucosidase, which is crucial for managing postprandial hyperglycemia in diabetic patients. The study reported IC50 values indicating strong inhibitory potential, suggesting its application in diabetes management .
Q & A
Q. What are the established synthetic routes for 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a substituted pyrazole aldehyde and cyanoacetic acid. Key steps include:
- Step 1 : Preparation of 1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of 1-methylpyrazole .
- Step 2 : Condensation with cyanoacetic acid under acidic or basic conditions (e.g., piperidine catalyst in ethanol at 60–80°C).
- Optimization : Yield (40–65%) depends on solvent choice (e.g., ethanol vs. DMF), stoichiometry of reagents (1:1.2 molar ratio), and reaction time (6–12 hours). Purity (>95%) is achieved via recrystallization in ethanol/water or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms the presence of cyano (C≡N stretch at ~2200 cm⁻¹), carboxylic acid (O-H stretch at 2500–3300 cm⁻¹; C=O at ~1700 cm⁻¹), and pyrazole ring (C=N at ~1600 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d6) shows pyrazole protons (δ 7.8–8.2 ppm), methyl group (δ 3.8–4.0 ppm), and α,β-unsaturated protons (δ 6.5–7.5 ppm, J = 12–16 Hz). ¹³C NMR confirms the cyano (δ 115–120 ppm) and carboxylic acid (δ 165–170 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures purity (>95%) .
Q. How is the compound’s solubility and stability assessed for biological assays?
- Methodological Answer :
- Solubility : Tested in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Low aqueous solubility (<1 mg/mL) often necessitates DMSO vehicles (<1% v/v) .
- Stability : Evaluated via LC-MS over 24–72 hours under physiological conditions (37°C, pH 7.4). Degradation products (e.g., hydrolysis of cyano or ester groups) are monitored .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Single crystals are grown via slow evaporation (e.g., ethanol/water). Diffraction data collected at 100 K using synchrotron radiation (λ = 0.710–1.541 Å) .
- Refinement : SHELXL refines the structure using constraints for bond lengths/angles and anisotropic displacement parameters. Hydrogen bonds (e.g., carboxylic acid dimerization) are validated using Olex2 or PLATON .
- Example : A related compound, (2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, showed a planar α,β-unsaturated system (torsion angle <5°) and intermolecular H-bonding (O–H···N, 2.8 Å) .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Use IC50 values from 3–5 independent assays (e.g., ATP-based viability vs. LDH-release cytotoxicity). Normalize data to controls (DMSO-only) .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Structural Analogues : Compare with derivatives lacking the cyano group (e.g., 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid) to isolate pharmacophore contributions .
Q. How does the electronic nature of the pyrazole substituent influence the compound’s reactivity in substitution or addition reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) predict electrophilic regions (e.g., β-carbon of the α,β-unsaturated system). Fukui indices identify nucleophilic attack sites .
- Experimental Validation : React with nucleophiles (e.g., thiols or amines) in THF at 25°C. Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY for stereochemistry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
